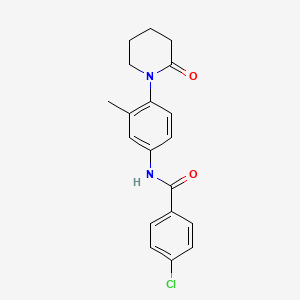

![molecular formula C12H12N4OS B2605159 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 741731-79-3](/img/structure/B2605159.png)

4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

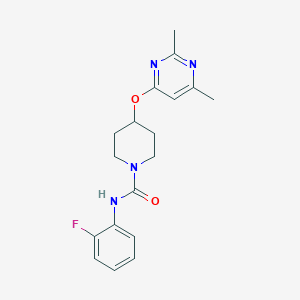

“4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the CAS Number: 741731-79-3 . Its molecular weight is 260.32 , and its IUPAC name is 4-propyl-1-thioxo-2,4-dihydro [1,2,4]triazolo [4,3-a]quinazolin-5 (1H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N4OS/c1-2-7-15-10 (17)8-5-3-4-6-9 (8)16-11 (15)13-14-12 (16)18/h3-6H,2,7H2,1H3, (H,14,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.32 . The molecular formula is C12H12N4OS . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Antiviral Activity

The triazoloquinazolinone scaffold has been explored for its potential antiviral properties. Compounds with this structure have been synthesized and subjected to antiviral screening, showing promising results against certain viral strains. The presence of a sulfanyl group in the compound could potentially enhance its antiviral capabilities .

Antimicrobial Properties

This class of compounds has demonstrated significant antimicrobial activities. The structural features of triazoloquinazolinones, particularly the triazole ring, are known to contribute to their effectiveness against bacterial and fungal pathogens. The addition of a propyl group may influence the compound’s lipophilicity, potentially improving its ability to penetrate microbial cell membranes .

Anti-Tumor Activity

Triazoloquinazolinones have been investigated for their anti-tumor effects. Research indicates that certain derivatives can exhibit cytotoxicity against various cancer cell lines. The sulfanyl group attached to the quinazolinone ring might play a role in the compound’s ability to inhibit tumor growth and proliferation .

Enzyme Inhibition

The compound’s structure suggests that it could act as an inhibitor for certain enzymes. Enzyme inhibition is a crucial mechanism in the development of new therapeutic agents, particularly for diseases where enzyme activity is dysregulated. The specific enzymes targeted by this compound would require further investigation to determine its potential applications in this field .

Chemical Synthesis

In the realm of synthetic chemistry, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can serve as an intermediate or a building block for the synthesis of more complex molecules. Its reactive sites, such as the sulfanyl group, allow for further functionalization and derivatization .

Biological Studies

Due to its structural similarity to other biologically active triazoles, this compound could be used in biological studies to understand the role of triazoles in various biological processes. It could serve as a model compound to study the pharmacokinetics and pharmacodynamics of triazole-containing drugs .

Mecanismo De Acción

Target of Action

Triazoles and quinazolines are known to interact with a variety of biological targets. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Quinazolines, on the other hand, have been found to inhibit tyrosine kinases, which play crucial roles in cell signaling .

Mode of Action

The interaction of triazoles and quinazolines with their targets often results in the disruption of essential biological processes. For example, the inhibition of lanosterol 14α-demethylase by triazoles leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .

Biochemical Pathways

The action of triazoles and quinazolines can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases by quinazolines can disrupt multiple signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The ADME properties of triazoles and quinazolines can vary widely depending on their specific chemical structures. Many of these compounds are known to be well absorbed and extensively metabolized, with metabolites often being excreted in the urine .

Result of Action

The molecular and cellular effects of triazoles and quinazolines can include the disruption of membrane integrity, the inhibition of cell proliferation, and the induction of apoptosis, among others .

Action Environment

The action, efficacy, and stability of triazoles and quinazolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKNXCWZXDPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)

![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2605094.png)